molecular formula C27H26N6O2S B2949128 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893275-14-4

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2949128
CAS RN: 893275-14-4
M. Wt: 498.61
InChI Key: HEEDRXUQPPUBTC-UHFFFAOYSA-N
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Description

The compound “5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline” has a molecular formula of C27H26N6O2S, with an average mass of 498.599 Da and a monoisotopic mass of 498.183807 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds. The presence of the phenylsulfonyl group and the triazoloquinazoline moiety may contribute to its potential biological activity .

Mechanism of Action

While the exact mechanism of action for this compound is not provided in the search results, it’s worth noting that similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-20(2)24(18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-23(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDRXUQPPUBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

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